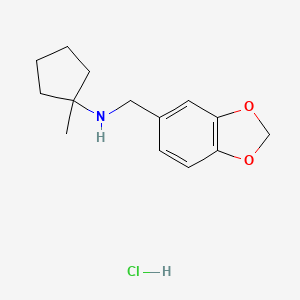
N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride
Descripción general
Descripción
“N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride” is a chemical compound. It is related to the class of compounds known as synthetic cathinones . Synthetic cathinones are a group of drugs that are related to the naturally occurring khat plant. They are known for their stimulant effects .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research by Aziz‐ur‐Rehman et al. (2015) focused on the synthesis of N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine, a precursor closely related to the compound . These derivatives exhibited moderate antibacterial activity, offering potential applications in antibacterial treatments and drug design (Aziz‐ur‐Rehman et al., 2015).
Affinity for Alpha(1)-Adrenoreceptor Subtypes and 5-HT(1A) Receptors
A study by Bolognesi et al. (1999) synthesized WB 4101-related benzodioxanes, which include a cyclopentane unit similar to the compound of interest. These compounds demonstrated different affinities for alpha(1)-adrenoreceptor subtypes and the 5-HT(1A) receptors, suggesting potential for the development of selective receptor modulators (Bolognesi et al., 1999).
Use as Synthons in Chemical Synthesis
Katritzky et al. (1990) demonstrated the use of N-substituted benzotriazoles, structurally similar to the compound , as effective synthons for the nitrone 1,3-dipole. This indicates potential applications in synthetic organic chemistry, particularly in the synthesis of complex organic compounds (Katritzky et al., 1990).
Neuroprotective Agent for Ischemia-Reperfusion Damage
Research on KR-31543, a compound structurally related to N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride, showed it to be a promising neuroprotective agent for ischemia-reperfusion damage. This suggests potential therapeutic applications for similar compounds in treating neurological conditions (Kim et al., 2002).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation.
Mode of Action
It can be inferred from related compounds that it may interact with its target, potentially inhibiting its activity and leading to changes in the cellular processes controlled by the target .
Biochemical Pathways
Given the potential target of gsk-3β, it could be involved in pathways related to glycogen metabolism, cell signaling, and cell cycle regulation .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on the potential target, it could influence cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(6-2-3-7-14)15-9-11-4-5-12-13(8-11)17-10-16-12;/h4-5,8,15H,2-3,6-7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTLLIJLBXMTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NCC2=CC3=C(C=C2)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




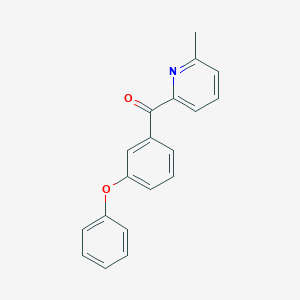
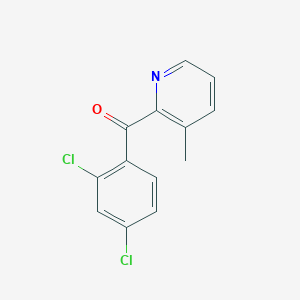
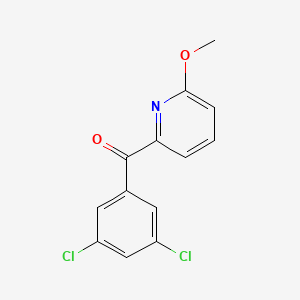
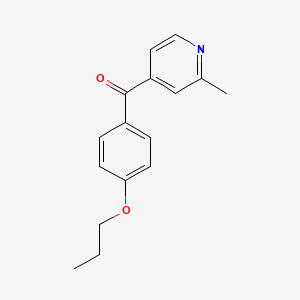



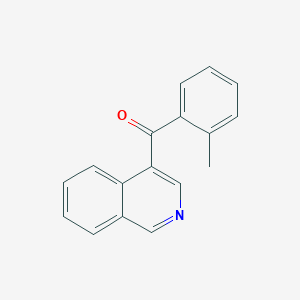


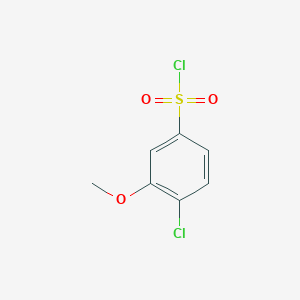
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1422386.png)
![N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride](/img/structure/B1422388.png)